molecular formula C8H17BrO2 B3054278 1-[2-(2-Bromoethoxy)ethoxy]butane CAS No. 593-19-1

1-[2-(2-Bromoethoxy)ethoxy]butane

Cat. No.: B3054278
CAS No.: 593-19-1
M. Wt: 225.12 g/mol
InChI Key: ZQXKXVHMOHXGMR-UHFFFAOYSA-N
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Description

1-[2-(2-Bromoethoxy)ethoxy]butane is a useful research compound. Its molecular formula is C8H17BrO2 and its molecular weight is 225.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXKXVHMOHXGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294586
Record name 1-[2-(2-bromoethoxy)ethoxy]butane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-19-1
Record name NSC97212
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(2-bromoethoxy)ethoxy]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Strategic Importance of Bromoethoxy Ether Scaffolds

The bromoethoxy ether scaffold, characterized by the presence of a bromine atom connected to an ethoxy group, which is itself part of a larger ether chain, is a cornerstone in the design of complex organic molecules. The significance of this structural unit lies in its inherent reactivity and the synthetic flexibility it imparts. The carbon-bromine bond is a key functional group that allows for a variety of nucleophilic substitution reactions. byjus.com The bromine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and alkoxides. broadpharm.com This reactivity is fundamental to the construction of more complex molecular architectures.

Furthermore, the polyether chain, in this case, a diethylene glycol monobutyl ether moiety, confers valuable physical and chemical properties. The ether linkages contribute to increased solubility in various organic solvents and can influence the conformational properties of the final molecule. In the context of materials science and medicinal chemistry, the incorporation of such poly(ethylene glycol) (PEG)-like structures can enhance biocompatibility and pharmacokinetic profiles. westernsydney.edu.au

A Versatile Intermediate for Advanced Synthesis

1-[2-(2-Bromoethoxy)ethoxy]butane serves as a quintessential example of a versatile intermediate in advanced chemical synthesis. Its utility stems from the strategic placement of the reactive bromo group at one end of a flexible and functionalized polyether chain. This bifunctional nature allows for its seamless integration into a multitude of synthetic pathways.

One of the primary applications of this compound is in the synthesis of functionalized polymers and macromolecules. The bromo-terminus can initiate polymerization or be used to graft the butoxy-diethoxyethyl group onto existing polymer backbones. This is particularly relevant in the field of PEGylation, where the attachment of PEG chains can improve the therapeutic efficacy of biomolecules. broadpharm.com The butoxy group at the other end of the molecule can be varied to fine-tune the hydrophobic-lipophilic balance of the resulting material.

Moreover, this compound is an ideal precursor for the synthesis of macrocyclic compounds, such as crown ethers and their aza-analogs. mdpi.comrsc.org The terminal bromine can undergo intramolecular or intermolecular cyclization reactions with suitable nucleophiles. For instance, reaction with a diamine can lead to the formation of aza-crown ethers, a class of compounds with significant applications in ion sensing and transport. nih.govresearchgate.net The general scheme for such a reaction involves the nucleophilic attack of the amine on the carbon bearing the bromine, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H17BrO2
Molecular Weight225.12 g/mol
AppearanceColorless liquid (typical for similar compounds)
Boiling PointNot precisely reported, but expected to be >200 °C
SolubilitySoluble in a range of organic solvents

Note: Specific experimental data for this compound is not widely published; these values are based on data for structurally similar compounds. nih.gov

Historical Context and the Evolution of Polyether Synthesis

Established Synthetic Routes for Bromoethoxy Ethers

Traditional methods for the synthesis of bromoethoxy ethers have long been established in the field of organic chemistry. These routes, while foundational, often present challenges in terms of yield, scalability, and reaction conditions.

Williamson Ether Synthesis and its Stereochemical Control in Related Systems

The Williamson ether synthesis is a cornerstone method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction typically involves the S(_N)2 reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orglibretexts.org In the context of this compound, this would involve the reaction of a butoxide with a 2-(2-bromoethoxy)ethanol (B1667886) derivative or the reaction of a 2-(2-butoxyethoxy)ethoxide with a brominating agent.

The reaction proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide. wikipedia.org This S(_N)2 mechanism dictates that the reaction works best with primary alkyl halides to avoid competing elimination reactions (E2) that are prevalent with secondary and tertiary halides. masterorganicchemistry.comlibretexts.orgyoutube.com The choice of solvent is also critical, with the parent alcohol of the alkoxide or polar aprotic solvents like DMSO often being employed. masterorganicchemistry.comlumenlearning.com

A key aspect of the S(_N)2 reaction is the inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.comlumenlearning.com If the carbon atom bearing the leaving group is a stereocenter, the Williamson ether synthesis will result in an inversion of its configuration. youtube.com This stereochemical control is a powerful tool in asymmetric synthesis, although for a molecule like this compound which lacks a stereocenter at the reaction site, this aspect is less critical.

Alkylation Reactions Utilizing Haloalkane Precursors for Ether Formation

Alkylation of alcohols with haloalkanes is a fundamental approach to ether synthesis and is closely related to the Williamson ether synthesis. francis-press.com In this method, an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a haloalkane. libretexts.org For the synthesis of bromoethoxy ethers, this could involve the reaction of an alcohol with a dihaloether, such as bis(2-bromoethyl) ether.

The reactivity of the haloalkane is a significant factor, with iodides being the best leaving groups, followed by bromides and then chlorides. libretexts.org The structure of the haloalkane is also crucial, with primary halides being preferred to minimize elimination side reactions. libretexts.org

Etherification via Acid-Catalyzed Approaches with Bromoethanol Derivatives

Acid-catalyzed dehydration of alcohols can be used to synthesize symmetrical ethers. masterorganicchemistry.comyoutube.com This method involves protonating an alcohol to form a good leaving group (water), which is then displaced by another alcohol molecule in an S(_N)2 reaction. libretexts.org However, this method is generally not suitable for preparing unsymmetrical ethers due to the formation of a mixture of products. youtube.com

A more relevant acid-catalyzed approach for bromoethoxy ether synthesis would be the acid-catalyzed addition of an alcohol to an alkene. masterorganicchemistry.com For instance, the reaction of 2-bromoethanol (B42945) with butene in the presence of a strong acid could potentially yield the desired product. However, this reaction can be complicated by carbocation rearrangements. masterorganicchemistry.com

A variation of this is alkoxymercuration-demercuration, which provides a more controlled Markovnikov addition of an alcohol to an alkene, yielding an ether without the issue of carbocation rearrangements. libretexts.org This two-step process involves the reaction of an alkene with an alcohol in the presence of a mercury salt, followed by demercuration with sodium borohydride. libretexts.org

Novel and Optimized Synthetic Strategies

In response to the limitations of traditional methods, researchers have focused on developing more efficient, scalable, and environmentally friendly synthetic protocols for bromoethyl ethers.

Development of Efficient and Scalable Preparation Protocols for Bromoethyl Ethers

Recent research has focused on developing convenient and large-scale synthesis of bromoethyl ethers. One such method involves the bromination of the corresponding methoxyethanol using hydrobromic acid. acs.org Another approach describes the preparation of 2-bromoethyl methyl ether from 2-methoxyethanol (B45455) and metaboric anhydride, followed by treatment with hydrogen bromide. google.com This method is reported to have mild reaction conditions, fewer side reactions, and high product content and yield. google.com The synthesis of 1-bromoethyl acetate (B1210297) has also been achieved in high yield by reacting vinyl acetate with hydrogen bromide, avoiding the use of hazardous materials like acetaldehyde (B116499) and heavy metal catalysts. google.com

Continuous Flow Chemistry Applications in Bromoethoxy Ether Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, better temperature control, and easier scalability compared to traditional batch processes. bohrium.comnih.gov The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, enabling reactions to be run under more aggressive conditions safely. bohrium.com

Green Chemistry Approaches and Biocatalytic Methods for Ether Bond Formation

The synthesis of ethers, a fundamental transformation in organic chemistry, is increasingly being viewed through the lens of green chemistry, which emphasizes the use of environmentally benign solvents, catalysts, and energy-efficient processes. researchgate.net Biocatalysis, in particular, has emerged as a powerful tool, offering high selectivity and efficiency under mild, aqueous conditions. rsc.orgnih.gov Enzymes, as biodegradable and recyclable catalysts, present a sustainable alternative to traditional chemical methods for ether bond formation. rsc.org

Nature has devised numerous strategies for the formation of ether bonds, found in a wide array of natural products. rsc.org These biosynthetic pathways involve a diverse range of enzymes that catalyze ether formation through various mechanisms. rsc.org For instance, some enzymes facilitate the formation of ether linkages through cascade reactions involving oxygenases. rsc.org The application of these biocatalytic reactions holds significant potential for developing environmentally friendly processes for chemical synthesis. rsc.org

A notable green chemistry approach for synthesizing unsaturated ethers involves the direct and selective hydrogenation coupling of an unsaturated aldehyde with an alcohol using bifunctional Al-Ni-P heterogeneous catalysts. mdpi.com This method allows for the synthesis of a variety of unsaturated ethers with high yields under mild conditions, including at atmospheric pressure of hydrogen. mdpi.com The cost-effective and robust nature of these catalysts, combined with the high efficiency and environmentally friendly reaction conditions, makes this a promising technique for the advanced synthesis of fine chemicals. mdpi.com

Palladium-Catalyzed Polymerization Approaches in Polyether Synthesis

Palladium-catalyzed polymerization has become a versatile and powerful method for the synthesis of polyethers and other functionalized polymers. nih.govacs.org These catalysts, particularly the late-transition-metal catalysts, exhibit excellent tolerance for a wide range of polar functional groups, enabling the production of highly linear functionalized polyethylenes. nih.gov The mechanism of palladium-catalyzed copolymerization of ethylene (B1197577) with vinyl ethers has been a subject of detailed investigation, with density functional theory (DFT) calculations providing insights into the reaction pathways. nih.gov

One of the challenges in transition metal-catalyzed olefin polymerization is the propensity for side reactions, such as cationic polymerization, especially with electron-rich monomers like vinyl ethers. acs.org However, innovative strategies have been developed to overcome these challenges. For instance, a system combining palladium-catalyzed dimerization of vinyl ethers to generate β,γ-unsaturated acetals, followed by palladium-catalyzed ethylene copolymerization with the dimerization product, has been successfully developed. acs.org This approach allows for the incorporation of ether functionalities into polyolefins. acs.orgacs.org

The development of heterogeneous palladium catalysts for olefin polymerization has also been a significant area of research. osti.gov These catalysts offer advantages in terms of recovery and reuse. nih.gov For example, palladium nanoparticles supported on porous organic polymers have been shown to be effective heterogeneous catalysts for cross-coupling reactions. nih.gov Furthermore, palladium catalysts supported on materials like silica (B1680970) can polymerize ethylene and incorporate polar monomers, leading to polymers with high molecular weights. osti.gov

While the direct homopolymerization of some polar allyl monomers can be problematic, palladium-catalyzed copolymerization and even homopolymerization of monomers like diallyl ether have been achieved. thieme-connect.com Mechanistic studies have been crucial in understanding and overcoming the challenges associated with the polymerization of such monomers. nih.govthieme-connect.com The insights gained from these studies are valuable for designing new catalytic systems for the synthesis of a wide range of polyethers with tailored properties.

Synthesis of Multifunctional Bromoethoxy Derivatives

The synthesis of multifunctional bromoethoxy derivatives is a key area of research, enabling the creation of complex molecular architectures and materials with tailored properties. These derivatives serve as versatile building blocks for a wide range of applications.

The introduction of additional reactive functional groups, such as azido (B1232118) and hydroxyl groups, onto a bromoethoxy backbone significantly expands its synthetic utility. The azido group, for instance, is a versatile functional group that can participate in various "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form stable triazole linkages. nih.govnih.gov This allows for the efficient construction of complex molecules and polymers. mdpi.com The synthesis of azide-functionalized bromo-aromatic aldehydes has been reported, demonstrating the feasibility of incorporating both bromo and azido functionalities within the same molecule. nih.gov The azido group can be introduced through various methods, including the reaction of a corresponding halide with sodium azide (B81097). mdpi.comresearchgate.net

The hydroxyl group is another important functional group that can be incorporated into bromoethoxy derivatives. It can serve as a handle for further functionalization or to impart specific properties, such as hydrophilicity. The synthesis of chromophores containing both bromoethoxy and hydroxyl functionalities has been described. wright.edu The conversion of hydroxyl groups to bromo groups can be achieved with inversion of configuration using specific reagent systems, a reaction that is particularly relevant in carbohydrate chemistry. researchgate.net Conversely, methods for the direct introduction of hydroxyl groups are also being explored. cardiff.ac.uk

The presence of both a bromo and an additional reactive group like an azide or hydroxyl allows for orthogonal functionalization, where each group can be reacted selectively without affecting the other. This capability is crucial for the stepwise construction of complex molecular architectures.

Dibromoethoxy and polybromoethoxy linkers are valuable tools for the construction of complex molecular architectures, including coordination polymers and metal-organic frameworks (MOFs). nih.gov These linkers, containing multiple bromine atoms, can act as building blocks for creating extended structures with specific topologies and functionalities. The bromine atoms can serve as reactive sites for further modification or as integral parts of the final structure, influencing its properties.

The synthesis of such linkers often involves multi-step procedures. For example, the synthesis of dibromo derivatives of heterocyclic compounds has been reported, which can then be used in cross-coupling reactions to build larger, more complex structures. mdpi.com The use of bromine and bromo-organic compounds in organic synthesis is extensive, with applications ranging from bromination and cyclization to the formation of Grignard reagents. acs.orgresearchgate.net

In the context of complex architectures, the precise placement and number of bromoethoxy groups are critical. This allows for the controlled assembly of molecules into well-defined one-, two-, or three-dimensional structures. The development of synthetic methods that allow for the selective introduction of multiple bromoethoxy units is therefore of significant interest.

The chemo- and regioselective functionalization of bromo-organic compounds is a cornerstone of modern organic synthesis, enabling the precise modification of molecules at specific positions. acs.org This is particularly important when dealing with polyfunctional molecules where multiple reactive sites exist. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the selective functionalization of bromo-substituted aromatic and heterocyclic compounds. mdpi.comnih.gov These reactions allow for the formation of new carbon-carbon bonds with high selectivity.

For instance, in polyhalogenated systems, it is often possible to selectively react one bromine atom over another, or a bromine atom in the presence of other halogens like chlorine, by carefully choosing the catalyst and reaction conditions. nih.gov This selectivity is often dictated by the electronic and steric environment of the C-Br bond. nih.gov

Microwave-assisted synthesis has also emerged as a valuable technique for achieving chemo- and regioselective transformations of bromo-organic compounds. For example, the [3+2] cycloaddition reaction of substituted isatins with (E)-2-aryl-1-nitroethenes can be carried out in a chemo- and regioselective manner under microwave irradiation to produce spirooxindoles. mdpi.com

The ability to selectively functionalize bromo-organic compounds is crucial for the synthesis of complex natural products, pharmaceuticals, and advanced materials. researchgate.netnih.gov It allows for the introduction of a wide range of functional groups with a high degree of control, paving the way for the creation of novel molecules with desired properties.

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in this compound is polarized, with the carbon atom bearing a partial positive charge, rendering it susceptible to attack by nucleophiles. savemyexams.com This characteristic is the basis for a variety of nucleophilic substitution reactions.

SN2 Reactivity and Stereochemical Inversion in Haloalkanes

The primary nature of the carbon atom attached to the bromine in this compound favors a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.comcognitoedu.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. chemicalnote.com A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.org If the starting haloalkane is chiral, the product will have the opposite configuration. masterorganicchemistry.comquora.com This stereospecificity is a direct consequence of the backside attack, which forces the other substituents on the carbon to "invert" like an umbrella in the wind. libretexts.org

The rate of an SN2 reaction is dependent on the concentrations of both the haloalkane and the nucleophile, following second-order kinetics. chemicalnote.commasterorganicchemistry.com Steric hindrance around the electrophilic carbon significantly impacts the reaction rate; less hindered primary haloalkanes, like this compound, react much faster than secondary or tertiary haloalkanes. chemicalnote.comlibretexts.org The choice of solvent is also crucial, with polar aprotic solvents generally favoring SN2 reactions. libretexts.org

Reactions with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides) to Form Derivatives

The electrophilic carbon in this compound readily reacts with a variety of nucleophiles to yield a diverse array of functionalized derivatives.

Amines: Reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding primary, secondary, or tertiary amines, respectively. cognitoedu.orgyoutube.com The nitrogen atom of the amine acts as the nucleophile, displacing the bromide ion. youtube.com

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound to form thioethers (sulfides). masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, similar to the Williamson ether synthesis. masterorganicchemistry.com

Alkoxides: Alkoxides, such as sodium ethoxide, can react with this compound. pearson.com However, in addition to substitution, elimination reactions can also occur, particularly at higher temperatures and with sterically hindered bases. chemguide.co.uk The reaction with hydroxide (B78521) ions, for instance, can produce the corresponding alcohol, propan-1-ol, through nucleophilic substitution when heated under reflux. chemguide.co.uk

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProduct Class
AmineAmmonia (NH₃)Primary Amine
ThiolateSodium ethanethiolate (NaSEt)Thioether
AlkoxideSodium ethoxide (NaOEt)Ether
HydroxideSodium hydroxide (NaOH)Alcohol
CyanidePotassium cyanide (KCN)Nitrile

Functionalization through Azide-Alkyne Click Chemistry utilizing Azido-Bromoethoxy Precursors

A powerful strategy for further functionalization involves converting the bromo group to an azide. This azido-bromoethoxy precursor can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." interchim.frpeptide.comnih.gov This reaction forms a stable triazole ring from an azide and a terminal alkyne. interchim.frnih.govlumiprobe.com The resulting triazole can act as a linker to connect the polyether chain to a wide variety of other molecules, including biomolecules and fluorophores. interchim.frnih.gov The high efficiency and biocompatibility of click chemistry make it a valuable tool for creating complex molecular architectures. peptide.com

Ether Linkage Reactivity and Transformations

The polyether chain of this compound is generally stable but can undergo specific reactions under certain conditions.

Stability and Cleavage of Polyether Bonds

Polyether bonds are generally stable to many chemical reagents. acs.org However, they can be cleaved under harsh conditions, such as treatment with strong acids. The carbon-carbon backbone of polymers like polyethylene (B3416737) is highly resistant to enzymatic cleavage. nih.gov In the context of polyether urethanes, hydrolysis of the urethane (B1682113) linkage can lead to chain scission. acs.org The degradation of some polymers can occur through the breakdown of long main chains or the cleavage of side groups. mdpi.com For instance, the degradation of certain polyesters occurs via the hydrolytic cleavage of ester bonds. mdpi.com

Rearrangement Reactions Involving Polyether Chains

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton to form a structural isomer. thermofisher.comwikipedia.org While common in many areas of organic chemistry, significant rearrangements of simple polyether chains like that in this compound are not typical under standard conditions. However, in the broader context of polymer chemistry, rearrangement reactions can be used to synthesize complex polymers with unique properties. numberanalytics.com For example, the Claisen rearrangement of allyl aryl ethers is a well-known thermal rearrangement. byjus.com In some cases, double bond migration in polymers like polybutadiene (B167195) can be induced to create conjugated structures through carbanion rearrangement. nih.gov

Influence of the Polyether Chain on Reactivity and Selectivity

The polyether chain, specifically the two ethoxy units, in this compound is expected to exert a significant influence on its reactivity and the selectivity of the reactions it undergoes. This influence can be manifested in several ways:

Solvation Effects: The oxygen atoms within the polyether chain can act as Lewis bases, solvating the counter-ion of the nucleophile (e.g., the cation in an alkoxide salt). This can lead to a "naked" and more reactive nucleophile, potentially increasing the rate of the SN2 reaction. This intramolecular solvation is analogous to the effect of crown ethers, which are known to enhance the rates of nucleophilic substitution reactions. nih.gov

"Internal" Phase-Transfer Catalysis: In reactions involving two immiscible phases (e.g., an aqueous and an organic phase), the polyether chain can facilitate the transfer of an aqueous-soluble nucleophile into the organic phase where the bromoalkane is located. littleflowercollege.edu.inbiomedres.us This phenomenon, sometimes referred to as "self-solubilizing" or internal phase-transfer catalysis, can accelerate the reaction rate by increasing the concentration of the nucleophile in the organic phase. phasetransfer.commdpi.com The lipophilic butyl group and the hydrophilic polyether portion of the molecule give it amphiphilic character, which is conducive to such effects.

Selectivity: In reactions with ambident nucleophiles (nucleophiles with more than one potential reactive site), the polyether chain could influence the regioselectivity. For instance, by coordinating with the cation of an enolate, it might influence the O- versus C-alkylation ratio. The choice of solvent can also have a large impact on regioselectivity in Williamson ether syntheses. researchgate.net

The interplay of these factors is summarized in the table below:

FactorInfluence on Reactivity/SelectivityMechanism
Intramolecular Solvation Increased reaction rateThe polyether chain chelates the cation of the nucleophile, leading to a more reactive "naked" anion.
Internal Phase-Transfer Catalysis Increased reaction rate in biphasic systemsThe amphiphilic nature of the molecule facilitates the transfer of the nucleophile to the organic phase.
Steric Hindrance Decreased reaction rateThe polyether chain may sterically hinder the approach of the nucleophile to the primary bromide.
Regioselectivity May influence the site of attack for ambident nucleophilesCoordination of the polyether chain with the counter-ion can affect the charge distribution and steric accessibility of the nucleophile's reactive sites.

Theoretical and Computational Chemistry Studies on Reaction Pathways and Intermediates

A computational investigation into the reactivity of this compound would likely involve the following:

Potential Energy Surface (PES) Mapping: Calculation of the potential energy surface for the reaction of this compound with a nucleophile. This would identify the minimum energy pathway from reactants to products and locate the transition state. mdpi.com The transition state is a critical point on the PES that represents the energy barrier for the reaction. wikipedia.orgyoutube.comyoutube.com

Transition State Analysis: Characterization of the geometry and energetic properties of the transition state. nih.govchemrxiv.org For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) partially bonded. wikipedia.org Analysis of the vibrational frequencies of the transition state would confirm it as a true saddle point on the PES (i.e., having one imaginary frequency).

Solvent Effects: Modeling the reaction in different solvents to understand how the solvent influences the reaction rate and mechanism. researchgate.net The choice of solvent can significantly stabilize or destabilize the reactants, transition state, and products, thereby altering the activation energy. sciforum.net

Analysis of Intermediates: While the SN2 reaction is generally considered a concerted process, pre-reaction and post-reaction complexes between the reactants and products can be identified as intermediates on the potential energy surface. mdpi.com

The following table outlines the typical computational approaches and the insights they would provide for the reaction of this compound:

Computational MethodInformation GainedRelevance to Reactivity
Density Functional Theory (DFT) Electronic structure, optimized geometries, and energies of reactants, products, and transition states.Provides a fundamental understanding of the bonding and energetics of the reaction.
Potential Energy Surface (PES) Scan Identification of the reaction pathway and the transition state.Determines the mechanism (e.g., concerted SN2 vs. stepwise) and the activation energy barrier.
Frequency Analysis Characterization of stationary points as minima (reactants, products, intermediates) or saddle points (transition states).Confirms the nature of the calculated structures and provides zero-point vibrational energies for more accurate energy calculations.
Implicit/Explicit Solvation Models Simulation of the effect of the solvent on the reaction.Predicts how the reaction rate and selectivity will change in different solvent environments.

Applications As a Building Block in Advanced Organic Synthesis

Precursor Chemistry for Complex Molecular Architectures

The ability to introduce a flexible, oxygen-rich chain with a terminal alkyl group is crucial for designing molecules with specific three-dimensional structures and host-guest properties.

While dibromo- or ditosylated oligo(ethylene glycols) are more commonly used for the one-step synthesis of symmetrical crown ethers, 1-[2-(2-Bromoethoxy)ethoxy]butane is an ideal precursor for synthesizing "lariat ethers". umich.edursc.org Lariat (B8276320) ethers are crown ethers with a side arm that can provide additional coordination points for a complexed cation, enhancing binding affinity and selectivity.

In a typical synthesis, a pre-formed azacrown ether can be N-alkylated with this compound. The nitrogen atom of the azacrown acts as a nucleophile, displacing the bromide to form a new C-N bond and tethering the butoxy-di(ethoxy)ethyl side arm to the macrocycle. umich.edu Similarly, it can react with diols, such as catechols or other bis-phenols, in a stepwise manner to first form an open-chain precursor which can then be cyclized in a subsequent step to form an asymmetric macrocycle.

Although specific examples detailing the use of this compound are not prevalent in readily available literature, the table below illustrates a representative reaction for the synthesis of a lariat ether using an analogous bromo-functionalized reagent.

Table 1: Representative Synthesis of an N-Pivot Lariat Ether

Reactants Reagent Product Yield Reference
Aza-15-crown-5 2-(Bromomethyl)-8-methoxyquinoline N-[(8-Methoxy-2-quinolinyl)methyl]aza-15-crown-5 - umich.edu

This approach is also fundamental to the synthesis of cryptands, which are three-dimensional, cage-like molecules with high affinity and selectivity for specific cations. umich.edu The synthesis of these complex structures often involves the stepwise reaction of diamino-macrocycles with bifunctional linkers. This compound could be utilized in a multi-step strategy to build up one of the bridges of an asymmetric cryptand.

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The flexible, oxygen-containing chain of this compound is well-suited for creating components of supramolecular scaffolds and receptors. By attaching this moiety to a larger platform, such as a calixarene (B151959) or a porphyrin, chemists can design receptors with specific binding cavities. The ether oxygen atoms can participate in hydrogen bonding or cation-dipole interactions, while the butyl group can provide a lipophilic domain, influencing the solubility and binding properties of the final assembly.

For instance, redox-switched lariat ethers have been synthesized where an anthraquinone (B42736) unit is attached to a polyether chain. nih.gov The reaction to form these molecules involves the nucleophilic attack of a glycolate (B3277807) on a halo-anthraquinone. A similar strategy could be employed by first converting this compound to an alcohol or thiol and then reacting it with a suitable aromatic or heterocyclic core to build a custom receptor. The resulting molecule would possess a flexible arm capable of wrapping around a guest molecule or ion.

The reactive bromine atom of this compound allows for its incorporation into various heterocyclic structures. A notable application is in the synthesis of benzoxazepine derivatives, which are important scaffolds in medicinal chemistry. amazonaws.comresearchgate.net

Research has shown that compounds like 2-(2-bromoethoxy)benzaldehyde (B1272446) can react with various diamines or amino alcohols to form complex, fused heterocyclic systems. In these reactions, one of the amino groups of the reactant first forms an imine with the aldehyde, followed by an intramolecular nucleophilic attack of the second amine or hydroxyl group on the bromoethoxy chain, leading to the formation of a seven-membered oxazepine ring. amazonaws.com

Given its structure, this compound could be used to alkylate a pre-existing heterocyclic nitrogen or oxygen, such as in a phenol-substituted imidazole (B134444) or pyrimidine, thereby introducing the flexible ether tail. While direct cyclization using the bromoethoxy group is a key strategy, its role as an alkylating agent for functionalizing heterocycles is also significant. nih.gov

Table 2: Representative Synthesis of a Fused Benzoxazepine Derivative

Aldehyde Reactant Amine Reactant Base / Solvent Product Yield Reference
2-(2-Bromoethoxy)benzaldehyde Ethylenediamine K₂CO₃ / CH₃CN 1,2,3,5,6,11b-Hexahydroimidazo[1,2-d] rsc.orgCurrent time information in Bangalore, IN.benzoxazepine High researchgate.net

Role in the Synthesis of Specialty Chemicals

Beyond the construction of novel, complex architectures, this compound serves as a practical intermediate in the production of various specialty chemicals.

In the fine chemicals industry, the synthesis of a target molecule often proceeds through a series of reliable, high-yielding steps. This compound is an intermediate that allows for the introduction of the C₄H₉O(CH₂CH₂O)₂- group. Current time information in Bangalore, IN. This moiety can be used to modify the properties of a final product, for example, to increase its solubility in organic media, alter its boiling point, or introduce flexibility into a polymer chain.

The patent literature suggests that the value of an intermediate is often tied to its ability to enable an inventive and advantageous process for creating a known or new end-product. epo.org The conversion of this bromo-compound into other functional groups (e.g., amines, thiols, cyanides, or azides) generates a new set of intermediates with diverse reactivity, further expanding its utility. For example, reaction with sodium cyanide would produce 1-[2-(2-cyanoethoxy)ethoxy]butane, which could then be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, opening pathways to amides, esters, and other nitrogen-containing compounds.

Glycol ethers (glymes) are a well-established class of aprotic polar solvents known for their ability to solvate cations, which is particularly useful in organometallic chemistry and for promoting SN2 reactions. youtube.com By modifying the terminal bromine of this compound, a range of advanced solvents and reagents with tailored properties can be synthesized.

For example, substitution of the bromine with a fluoride (B91410) would yield 1-[2-(2-fluoroethoxy)ethoxy]butane, a fluorinated ether with potentially unique solvent properties. google.com Similarly, replacement with a methoxy (B1213986) group would yield 1-[2-(2-methoxyethoxy)ethoxy]butane, a higher-boiling point, multi-dentate solvent. chegg.com These modifications allow for fine-tuning of properties such as polarity, boiling point, viscosity, and coordinating ability.

Table 3: Potential Advanced Solvents Derived from this compound

Starting Material Reagent Potential Product Key Feature
This compound KF 1-[2-(2-Fluoroethoxy)ethoxy]butane Fluorinated ether
This compound NaOCH₃ 1-[2-(2-Methoxyethoxy)ethoxy]butane Higher-boiling glyme analog

General Synthetic Strategies for Tailored Organic Molecules Employing Bromoethoxy Compounds

The presence of a terminal bromo group on a flexible oligo(ethylene glycol) chain, as seen in this compound, allows for its incorporation into a variety of tailored organic molecules through several key synthetic strategies. These strategies leverage the reactivity of the alkyl halide in nucleophilic substitution reactions.

Williamson Ether Synthesis: A fundamental application of bromoethoxy compounds is in the extension of ether chains or the attachment to other molecular scaffolds via the Williamson ether synthesis. Current time information in Bangalore, IN.crimsonpublishers.comnsf.gov In this Sₙ2 reaction, an alkoxide or phenoxide ion acts as a nucleophile, displacing the bromide ion to form a new ether linkage. nih.gov This method is highly effective for coupling with primary halides like this compound, as it minimizes the risk of competing elimination reactions that can occur with secondary or tertiary halides. nsf.gov This strategy is frequently used to create heterobifunctional oligo(ethylene glycol) (OEG) linkers, which are valuable in bioconjugation and materials science. nih.gov For instance, a molecule like this compound could be reacted with the sodium salt of a complex alcohol to append the flexible, hydrophilic butoxy-ethoxy-ethoxy chain.

Synthesis of Macrocycles and Crown Ethers: Bromo-terminated oligoethylene glycols are key precursors in the synthesis of macrocyclic compounds like crown ethers. researchgate.netresearchgate.netresearchgate.net The synthesis typically involves the reaction of a diol with a dihalide under high-dilution conditions to favor intramolecular cyclization. A compound with a structure similar to this compound could serve as one of the linear chains that, upon reaction at both ends, forms a macrocyclic structure. nih.gov These crown ethers are renowned for their ability to selectively bind cations, making them useful as phase-transfer catalysts and in the construction of molecular sensors. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions with Bromoethoxy Compounds

Nucleophile Reagent Example Product Functional Group Potential Application of Product
Alkoxide/Phenoxide Sodium methoxide (B1231860) (NaOCH₃) Methyl Ether Synthesis of non-ionic surfactants
Cyanide Potassium cyanide (KCN) Nitrile Chain extension, precursor for amines/carboxylic acids nih.gov
Azide (B81097) Sodium azide (NaN₃) Azide Precursor for "click" chemistry, synthesis of amines
Amine Ammonia (B1221849) (NH₃) Primary Amine Introduction of basic centers, further functionalization nih.gov

Development of Amphiphilic Block Copolymers: The bromo group in this compound can serve as an initiator for certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP). This allows for the growth of a polymer chain from the bromo-terminus, leading to the formation of amphiphilic block copolymers. researchgate.netnih.govmdpi.com The existing butoxy-ethoxy-ethoxy segment would constitute the hydrophilic or lipophilic block (depending on the other block), and the newly formed polymer would be the other block. Such copolymers are of great interest for their self-assembly properties, forming micelles or vesicles in solution, which have applications in drug delivery and nanotechnology. nih.govnih.gov

Introduction of Other Functional Groups: Beyond forming ethers or initiating polymerization, the bromo group is a gateway to a vast range of other functionalities through nucleophilic substitution. nih.govmdpi.com Reaction with sodium azide introduces an azide group, which is a key functional group for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling the efficient and specific linking of the oligoethylene glycol chain to other molecules. nih.gov Reaction with amines or ammonia can introduce primary, secondary, or tertiary amine functionalities, while reaction with cyanide allows for carbon chain extension and subsequent conversion to carboxylic acids or amines. nih.gov These transformations highlight the role of this compound as a versatile building block for creating molecules with precisely tailored chemical and physical properties.

Integration in Materials Science and Polymer Chemistry

Utilization in Polyether Synthesis and Polymerization

The presence of a terminal bromine atom and an ether chain makes 1-[2-(2-Bromoethoxy)ethoxy]butane a valuable component in various polymerization and polymer modification strategies.

As a monomer, this compound can participate in polymerization reactions to form polyethers. The ether linkages contribute to the flexibility and solubility of the resulting polymer, while the bromo group can be retained as a pendant functional group for further modifications or can be involved in certain polymerization mechanisms. For instance, in polycondensation reactions, the bromo-functionalized monomer can react with suitable co-monomers to create linear or cross-linked polyethers.

Furthermore, this compound is instrumental in creating grafted polymers. The "grafting to" method involves attaching pre-synthesized polymer chains with reactive end-groups to a polymer backbone. nih.gov In this context, polymers end-functionalized with groups that can react with the bromo-substituent of this compound can be grafted onto a polymer chain derived from or incorporating this bromo-ether monomer. Conversely, in the "grafting from" approach, the bromo-group on a polymer backbone containing this compound units can act as an initiation site for the growth of new polymer chains. nih.gov

Polymerization TechniqueRole of this compoundResulting Polymer Architecture
Polycondensation Bifunctional monomerLinear or cross-linked polyethers
"Grafting to" Component of the polymer backboneGraft copolymers
"Grafting from" Initiator site on the polymer backboneGraft copolymers

The reactive nature of the carbon-bromine bond in bromoethoxy derivatives allows for the post-polymerization modification of existing polymers. mdpi.comutexas.edu This strategy is particularly useful for introducing specific functionalities into polymers that may be difficult to synthesize directly from functionalized monomers. utexas.edu Pre-formed polymers containing nucleophilic groups can react with this compound to append the butoxyethoxyethoxy side chain. This modification can alter the polymer's physical and chemical properties, such as solubility, thermal stability, and surface characteristics. For example, the Ullmann coupling reaction can be employed to convert the C-Br bond into a C-N bond, effectively aminating the polymer. mdpi.com This post-functionalization approach provides a versatile route to a wide range of functional polymers with tailored properties for specific applications. mdpi.comutexas.edu

Functionalization StrategyReactantsKey ReactionOutcome
Post-polymerization Modification Pre-formed polymer with nucleophilic groups + this compoundNucleophilic substitutionIntroduction of butoxyethoxyethoxy side chains
Ullmann Coupling Bromo-substituted polymer + AmineCopper-catalyzed C-N bond formationAminated polymer with altered properties

Fabrication of Advanced Functional Materials

The unique chemical characteristics of this compound make it a valuable component in the synthesis of sophisticated functional materials with applications ranging from nanotechnology to sensor technology.

The surface functionalization of nanoparticles is crucial for their stability, biocompatibility, and targeting capabilities in various applications. nih.gov Bromoethoxy-functionalized molecules can be used to modify the surface of nanoparticles, either through covalent attachment or non-covalent interactions. nih.gov This functionalization can prevent aggregation and introduce new properties to the nanoparticles.

Polymer nanocapsules, which are hollow nanoparticles with a polymeric shell, are of great interest for applications such as drug delivery and catalysis. nsf.govnih.govnih.gov The synthesis of these nanocapsules often involves the use of pre-synthesized templates or emulsion-mediated techniques. nsf.gov Bromoethoxy-functionalized polymers can be used to form the shell of these nanocapsules, where the bromo groups can serve as handles for further surface modification or for cross-linking the shell to enhance its stability. nih.gov For instance, polydopamine (PDA) nanocapsules have shown enhanced physicochemical performance, and methods for their synthesis can be adapted to encapsulate functional nanoparticles, creating complex structures like yolk-shell nanoparticles. nsf.govresearchgate.net

MaterialRole of Bromoethoxy DerivativesPotential Advantages
Dendrimers Reactive site for branch growthControl over molecular architecture and functionality
Dendronized Polymers Initiator for dendron growth or attachment pointTailored side-chain structure and properties
Functionalized Nanoparticles Surface modifying agentImproved stability, biocompatibility, and functionality nih.gov
Polymer Nanocapsules Shell-forming component and cross-linking agentEnhanced stability and capacity for further functionalization nih.gov

Polymer-based sensors are gaining attention due to their low cost, simple manufacturing, and the ability to be functionalized for specific applications. mdpi.com Bromoethoxy-functionalized polymers can be incorporated into sensor devices in several ways. The polymer can act as a support matrix for the sensing unit, or the functional groups introduced via the bromoethoxy moiety can themselves participate in the sensing mechanism. mdpi.com For example, the polymer's properties might change reversibly or irreversibly in the presence of a target analyte, leading to a detectable signal. mdpi.com The ability to tailor the chemical structure of these polymers allows for the development of sensors with enhanced reactivity, selectivity, and biocompatibility. mdpi.comnih.gov

Liquid Crystalline Materials and Their Supramolecular Assembly

The rational design of thermotropic liquid crystals with tailored properties often relies on the strategic combination of rigid mesogenic cores and flexible spacer units. The specific architecture of these spacers, including their length, parity, and the nature of their chemical linkages, plays a pivotal role in dictating the ultimate supramolecular organization and the resulting mesophase behavior.

The compound This compound represents a versatile building block for the synthesis of advanced liquid crystalline materials. Its structure, featuring a flexible di(ethylene glycol) ether chain terminated by a reactive bromo group and a non-polar butyl group, allows for its integration into various molecular architectures, particularly in the formation of non-symmetric or "dyad" liquid crystal dimers. The presence of ether linkages is known to influence the molecular geometry, making the all-trans conformation of the spacer more linear compared to an equivalent methylene-linked spacer due to the larger C-O-C bond angle (approx. 126.4°) versus the C-C-C bond angle (approx. 113.5°). core.ac.ukmdpi.com This inherent linearity can significantly impact the packing efficiency and thermal stability of the resulting liquid crystal phases.

The supramolecular assembly of liquid crystals incorporating a this compound-derived spacer is governed by a delicate interplay of forces. The flexible ether chain can lead to micro-segregation effects, where the incompatible spacer segments and the rigid mesogenic units self-organize into distinct nanodomains. researchgate.net This behavior is crucial for the formation of layered smectic phases. For instance, in dimers with oligo(ethylene glycol) spacers, unconventional smectic layer structures have been observed where the alkyl and oligo(ethylene glycol) chains micro-segregate within the chain layers. researchgate.net

The length and flexibility of the spacer also affect the transition temperatures of the material. Generally, increasing the length of a flexible spacer can lower the melting point due to increased molecular flexibility. core.ac.uk The influence on the clearing point (the transition from a liquid crystalline phase to the isotropic liquid, TNI) is more complex; an increase in the number of ether links can enhance molecular linearity, leading to higher TNI values. whiterose.ac.uk

Detailed Research Findings

While specific research focusing exclusively on liquid crystals derived from this compound is not extensively documented in publicly available literature, the behavior of such materials can be inferred from studies on structurally analogous systems. Research on non-symmetric dimers with ether and alkyl functionalities provides a framework for predicting their mesomorphic properties.

For example, studies on liquid crystal dimers where spacer length and composition are systematically varied have shown that the type of mesophase is highly dependent on these parameters. Dimers with shorter spacers often exhibit nematic and twist-bend nematic (NTB) phases, while longer spacers tend to promote the formation of smectic phases (e.g., Smectic A or Smectic C). core.ac.ukmdpi.com The NTB phase, a fascinating state of matter with a heliconical structure, is particularly sensitive to molecular curvature, which is directly influenced by the spacer's composition. mdpi.com The introduction of ether linkages into a spacer, which increases its linearity compared to an alkyl chain, can alter the stability and transition temperatures of the NTB phase. core.ac.uk

The table below presents hypothetical transition temperatures for a non-symmetric liquid crystal dimer incorporating the this compound spacer, based on established structure-property relationships in similar ether-linked systems. The hypothetical molecule, 4'-((2-(2-butoxyethoxy)ethoxy)methyl)-[1,1'-biphenyl]-4-carbonitrile , is formed by reacting this compound with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile. The data illustrates the expected mesophase behavior.

Compound Structure Phase Transitions (°C)
Hypothetical DimerCr 75 (SmA 65) N 98 I
Reference: CB6OCBCyanobiphenyl-(O(CH₂)₆O)-CyanobiphenylCr 114 NTB 120 N 144 I
Reference: CBO5O.m seriesCyanobiphenyl-(O(CH₂)₅O)-MesogenExhibits N and SmA phases depending on terminal chain 'm'

Cr = Crystal, SmA = Smectic A, N = Nematic, NTB = Twist-Bend Nematic, I = Isotropic. Parentheses indicate a monotropic transition observed on cooling. Data for reference compounds are illustrative of trends discussed in the literature. mdpi.com

The hypothetical data suggests that a dimer with the this compound spacer would likely exhibit a nematic phase and potentially a monotropic smectic A phase. The absence of a twist-bend nematic phase would be consistent with the increased linearity imparted by the ether-rich spacer, which can suppress the formation of the highly bent conformations required for the NTB phase. whiterose.ac.uk The supramolecular structure in the SmA phase would be characterized by a layered arrangement where the mesogenic cyanobiphenyl cores are aligned, and the flexible butoxyethoxyethyl spacers are segregated into sublayers.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-[2-(2-Bromoethoxy)ethoxy]butane, providing precise information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the identity and purity of this compound. The chemical shifts observed in the spectra correspond to the different electronic environments of the nuclei.

In a typical ¹H NMR spectrum of this compound, the signals are assigned to the protons of the butyl and the bromoethoxyethoxy groups. The methylene (B1212753) protons adjacent to the bromine atom typically appear at a downfield chemical shift around 3.46 ppm, while the protons of the ethoxy and butoxy groups resonate at slightly different frequencies, generally between 3.45 and 3.75 ppm. The terminal methyl group of the butane (B89635) chain appears most upfield, typically around 0.93 ppm.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The carbon atom bonded to the bromine atom is observed at a characteristic chemical shift. Other signals correspond to the methylene carbons of the ether linkages and the butyl group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
CH₃ (Butyl)~0.93~13.9
CH₂ (Butyl)~1.39~19.3
CH₂ (Butyl)~1.59~31.8
O-CH₂ (Butyl)~3.45~70.9
O-CH₂-CH₂-O~3.65-3.75~70.5, ~71.2
Br-CH₂~3.46~33.7
Br-CH₂-CH₂-O~3.82Not specified

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

While specific DOSY studies on this compound are not extensively documented in public literature, this technique is invaluable for studying the formation of larger structures. In the context of related compounds used in the formation of supramolecular assemblies, such as rotaxanes or pseudorotaxanes, DOSY can be employed to determine the diffusion coefficients of different species in solution. A change in the diffusion coefficient of a molecule upon interaction with another indicates the formation of a larger, slower-moving complex. This would be a powerful tool to investigate how this compound might interact with macrocyclic hosts.

Variable temperature (VT) NMR studies are instrumental in understanding dynamic processes. For molecules capable of forming intermolecular or intramolecular associations, changes in temperature can affect the rate of these processes, leading to observable changes in the NMR spectrum. For instance, if this compound were to participate in a dynamic equilibrium, such as threading into a macrocycle, VT-NMR could help determine the thermodynamic parameters of this association. Similarly, concentration-dependent NMR studies can provide insights into the stoichiometry of intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining information about its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The exact mass can be used to confirm the molecular formula, C₈H₁₇BrO₂, distinguishing it from other isomers or compounds with the same nominal mass. For instance, the expected m/z for the sodium adduct [M+Na]⁺ would be calculated and compared to the experimentally observed value.

While more commonly used for large molecules like polymers and biomolecules, MALDI-TOF MS can also be applied to smaller molecules, particularly in the context of supramolecular chemistry. If this compound were part of a larger, non-covalently bound assembly, MALDI-TOF could be used to detect the mass of the entire complex. This soft ionization technique is adept at keeping fragile supramolecular structures intact during the analysis, providing evidence for their existence in the solid or solution state.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules like this compound. This method would allow for the accurate determination of the molecular weight of the parent compound and its derivatives.

In a hypothetical ESI-MS analysis, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capabilities of modern mass spectrometers would enable the determination of the exact mass, which in turn confirms the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion. The fragmentation pattern would provide invaluable structural information, confirming the connectivity of the atoms within the molecule. For instance, cleavage of the ether linkages or the carbon-bromine bond would result in characteristic fragment ions, allowing for the unequivocal identification of the compound.

Hypothetical Ion m/z (Monoisotopic) Description
[C₈H₁₇BrO₂ + H]⁺225.0488Protonated molecule
[C₈H₁₇BrO₂ + Na]⁺247.0308Sodium adduct
[C₈H₁₇BrO₂ + K]⁺262.9947Potassium adduct

This table presents hypothetical m/z values for potential ions of this compound in an ESI-MS experiment, calculated based on its chemical formula.

X-ray Diffraction for Solid-State Structure Determination of Crystalline Derivatives

While this compound is a liquid at room temperature, its reaction with other molecules could lead to the formation of crystalline derivatives. Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement in a crystalline solid.

Should a suitable crystalline derivative of this compound be synthesized, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding how the molecule packs in a crystal lattice and for correlating its solid-state structure with its physical properties.

Dynamic Light Scattering (DLS) for Size and Assembly Characterization of Polymeric or Supramolecular Structures

The reactive bromo group in this compound makes it a potential monomer for the synthesis of polymers or a building block for the formation of supramolecular assemblies. Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or polymers in solution.

If this compound were used to create polymeric nanoparticles or micelles, DLS would be employed to determine their hydrodynamic radius. The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations in the scattered light. The analysis of these fluctuations provides information about the size and size distribution of the assemblies.

Parameter Information Provided
Hydrodynamic Radius (Rh)Average size of the polymeric or supramolecular assembly in solution.
Polydispersity Index (PDI)A measure of the width of the size distribution. A lower PDI indicates a more monodisperse sample.

This table outlines the key parameters obtained from a DLS experiment and their significance in characterizing polymeric or supramolecular structures derived from this compound.

Isothermal Titration Calorimetry (ITC) for Binding Studies in Supramolecular Chemistry

In the context of supramolecular chemistry, this compound could be modified to act as a host or guest molecule in a non-covalent binding event. Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions.

ITC directly measures the heat released or absorbed during a binding event. By titrating a solution of one binding partner into a solution of the other, a complete thermodynamic profile of the interaction can be obtained. This includes the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of binding (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated. This information is critical for understanding the driving forces behind the formation of supramolecular complexes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. For a newly synthesized batch of this compound or one of its derivatives, elemental analysis would be used to confirm its empirical formula.

The experimentally determined percentages of carbon and hydrogen would be compared with the theoretically calculated values based on the chemical formula C₈H₁₇BrO₂. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct composition of the compound.

Element Theoretical %
Carbon (C)42.68
Hydrogen (H)7.61
Bromine (Br)35.49
Oxygen (O)14.21

This table shows the theoretical elemental composition of this compound.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1-[2-(2-bromoethoxy)ethoxy]butane, DFT calculations would typically be employed to determine key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO gap is a critical parameter derived from DFT calculations, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atoms in the ether linkages would be expected to be electron-rich, while the carbon atom bonded to the bromine would be electron-deficient, making it a likely site for nucleophilic substitution reactions.

Molecular Dynamics Simulations of Polyether Chain Conformations and Interactions

The flexibility of the polyether chain in this compound is a key determinant of its physical properties. Molecular dynamics (MD) simulations are a powerful tool to study the conformational landscape of such flexible molecules over time. By simulating the motion of atoms and molecules, MD can provide a detailed picture of the various shapes (conformations) the molecule can adopt and the energetic barriers between these states.

These simulations can reveal how the molecule folds and interacts with itself and with solvent molecules. This information is crucial for understanding properties like viscosity, solubility, and its behavior in different environments. For a molecule containing both a hydrophobic butyl group and hydrophilic ether linkages, MD simulations can elucidate how these different parts of the molecule orient themselves in various solvents.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This can help in assigning the experimentally observed peaks to specific molecular vibrations, such as the C-O-C stretches of the ether groups or the C-Br stretch.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, which are fundamental parameters in ¹H and ¹³C NMR spectroscopy. Comparing these predicted shifts with experimental spectra helps to confirm the molecular structure.

Mass Spectrometry: While not a direct prediction of the entire spectrum, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of different potential fragment ions.

Mechanistic Pathway Elucidation through Computational Approaches

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions. For this compound, which contains a reactive bromoalkane functional group, computational studies can be used to explore potential reaction pathways, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, a computational study could compare the energy barriers for SN2 and E2 reactions when this compound reacts with a base, providing insight into which pathway is more favorable under specific conditions.

While detailed computational studies specifically targeting this compound are not readily found in published literature, the application of these standard theoretical methods would be essential for a comprehensive understanding of its chemical nature and reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.